3-Chloro-2-isopropoxybenzaldehyde

描述

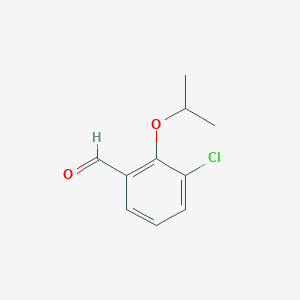

3-Chloro-2-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and an isopropoxy group at the second position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-isopropoxybenzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: 3-Chloro-2-isopropoxybenzoic acid.

Reduction: 3-Chloro-2-isopropoxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

3-Chloro-2-isopropoxybenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of more complex structures through reactions such as:

- Aldol Condensation : This reaction can be utilized to form larger carbon skeletons, which are essential for developing new drugs.

- Grignard Reactions : The compound can participate in Grignard reactions to introduce new functional groups into organic molecules.

Biological Studies

Research indicates that this compound may exhibit biological activities that are beneficial for therapeutic applications:

- Vasculoprotective Effects : Related compounds have shown potential in preventing vascular smooth muscle cell migration and proliferation, suggesting a role in treating vascular diseases (Kong et al., 2016).

- Anti-inflammatory Properties : Studies on similar compounds indicate potential anti-inflammatory effects, which may be leveraged in treating conditions like atopic dermatitis (Kang et al., 2015).

Medicinal Chemistry

The compound's structure allows it to interact with biological targets, making it a candidate for drug development:

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting that this compound could be explored for its potential as an antimicrobial agent.

- Pharmaceutical Intermediates : It is often used as a building block in synthesizing various therapeutic agents.

Case Study 1: Synthesis of Antibacterial Agents

A study explored the synthesis of novel antibacterial compounds using this compound as an intermediate. The synthesized compounds exhibited significant activity against common bacterial strains, indicating the potential for developing new antibiotics.

Case Study 2: Agrochemical Applications

In agricultural research, derivatives of this compound have been tested for their effectiveness as pesticides. The results showed promising control over pests such as aphids and mites, highlighting its utility in agrochemical formulations.

Data Table of Applications

作用机制

The mechanism of action of 3-Chloro-2-isopropoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The isopropoxy group and chlorine atom play crucial roles in determining the compound’s reactivity and binding affinity.

相似化合物的比较

- 3-Chloro-2-methoxybenzaldehyde

- 3-Chloro-2-ethoxybenzaldehyde

- 3-Chloro-2-propoxybenzaldehyde

Comparison: 3-Chloro-2-isopropoxybenzaldehyde is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

生物活性

3-Chloro-2-isopropoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H11ClO2

- Molecular Weight : 198.65 g/mol

- CAS Number : 1289153-46-3

The compound features a chloro substituent and an isopropoxy group attached to a benzaldehyde moiety, which contributes to its unique chemical reactivity and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, which may lead to modulation of enzymatic activity. Additionally, the presence of the chlorine atom can influence the compound's binding affinity through halogen bonding.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain benzaldehyde derivatives possess activity against various bacterial strains, including resistant strains such as Enterococcus faecium .

Antiproliferative Effects

In vitro studies have demonstrated that certain analogs of benzaldehydes can exhibit antiproliferative effects on cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values in the micromolar range against prostate cancer cell lines . This suggests potential applications in cancer therapeutics.

Case Studies and Research Findings

- Antimicrobial Studies :

- Antiproliferative Activity :

- Mechanistic Insights :

Data Tables

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Chloro-2-isopropoxybenzaldehyde with high purity?

- Methodological Answer: Focus on regioselective functionalization of the benzaldehyde core. Chlorination at the 3-position requires catalysts like FeCl₃ or AlCl₃ to minimize para-substitution byproducts . The isopropoxy group at the 2-position can be introduced via nucleophilic substitution of a pre-functionalized hydroxyl intermediate using isopropyl bromide under alkaline conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and purity validation using HPLC (>98% purity threshold) are critical .

Q. How should researchers characterize the structural and thermal stability of this compound?

- Methodological Answer: Use a combination of NMR (¹H/¹³C) to confirm substituent positions and FT-IR to detect aldehyde C=O stretching (~1700 cm⁻¹). Thermal stability can be assessed via differential scanning calorimetry (DSC) to identify decomposition temperatures. Compare observed melting points (mp) with literature values (e.g., structurally similar compounds in report mp ranges of 46–60°C) to detect impurities .

Q. What analytical techniques are recommended for assessing batch-to-batch consistency?

- Methodological Answer: Implement GC-MS for volatile impurity profiling and ICP-OES to quantify residual metal catalysts (e.g., Fe, Al from chlorination steps). Consistency in UV-Vis absorption maxima (e.g., λmax ~270 nm for benzaldehyde derivatives) can indicate structural integrity across batches .

Advanced Research Questions

Q. How can researchers optimize the reaction yield when introducing the isopropoxy group?

- Methodological Answer: Conduct a Design of Experiments (DoE) to evaluate variables like solvent polarity (e.g., DMF vs. THF), base strength (K₂CO₃ vs. NaH), and temperature. Kinetic studies using in-situ IR can identify rate-limiting steps. highlights the use of alkaline conditions for similar substitutions, suggesting pH control as a critical factor .

Q. What strategies address contradictions in reported biological activity data for chloro-isopropoxybenzaldehyde derivatives?

- Methodological Answer: Cross-validate in vitro assays (e.g., antimicrobial MIC tests) with standardized cell lines and positive controls. For example, notes discrepancies in biological activity due to substituent positioning; SAR studies comparing 2-isopropoxy vs. 3-fluoro analogs can isolate structural contributors . Use meta-analysis tools to reconcile conflicting datasets from literature .

Q. How can computational modeling guide the design of derivatives with enhanced reactivity?

- Methodological Answer: Employ DFT calculations (e.g., Gaussian 09) to map electron density at the aldehyde group and predict nucleophilic attack sites. Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., enzyme active sites), as seen in ’s therapeutic agent studies . Validate predictions with kinetic experiments (e.g., Hammett plots for substituent effects) .

Q. What experimental protocols mitigate degradation during long-term storage?

- Methodological Answer: Store under inert atmosphere (N₂/Ar) at –20°C, and monitor degradation via accelerated stability studies (40°C/75% RH for 6 months). LC-MS can identify oxidation byproducts (e.g., carboxylic acid derivatives). emphasizes proper waste segregation to avoid cross-contamination, which is critical for stability .

Q. Data Analysis & Critical Evaluation

Q. How should researchers statistically analyze variability in synthetic yields?

- Methodological Answer: Apply ANOVA to compare yields across reaction conditions (e.g., solvent, catalyst). Use Grubbs’ test to identify outliers in replicate experiments. stresses the need for clear justification of statistical methods, such as using t-tests for pairwise comparisons .

Q. What approaches resolve discrepancies between computational predictions and experimental reactivity?

- Methodological Answer: Re-examine solvent effects and transition states in simulations. For example, ’s synthesis route may involve solvent-dependent intermediates not modeled in gas-phase DFT. Use hybrid QM/MM methods to incorporate solvation effects .

Q. Tables for Key Data

| Property | Technique | Typical Values | Reference |

|---|---|---|---|

| Purity | HPLC | >98% | |

| Melting Point | DSC | 46–60°C (analog-dependent) | |

| Aldehyde C=O Stretch | FT-IR | ~1700 cm⁻¹ | |

| λmax (UV-Vis) | Spectroscopy | ~270 nm |

属性

IUPAC Name |

3-chloro-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFSMSVNKDRYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。